![molecular formula C18H20N2O2 B2960948 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-40-9](/img/structure/B2960948.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CIEAO, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole-2-carboxamides and has a molecular formula of C21H24N2O2.
Scientific Research Applications
Stereoselective Synthesis Applications
- Cis and Trans-Fused 3a-Aryloctahydroindoles Synthesis : The compound is used in the stereoselective synthesis of 3a-aryloctahydroindoles. This process involves the treatment of related acetamides with N-chlorosuccinimide (NCS) and subsequent desulfurization and hydrogenation. This method has been applied to synthesize (−)-mesembrane and (−)-trans-mesembrane (Saito, Matsuo, & Ishibashi, 2007).
Antiallergic Compound Development
- Antiallergic Agents Synthesis : Variants of the compound have been synthesized as part of a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are explored for their antiallergic properties. This research aims to improve the antiallergic potency of these compounds by varying the indole substituents and the length of the alkanoic chain (Menciu et al., 1999).
Synthetic Applications in Alkaloid Derivatives
- Asymmetric Cycloadditions for Alkaloid Synthesis : The compound is used in the asymmetric cycloaddition reactions for synthesizing chiral indolizidine derivatives, including (+)-tashiromine. This involves reactions with carbonyl ylides generated from N-diazoacetyl lactams (Suga et al., 2013).
Antimicrobial Screening
- Development of Antimicrobial Agents : Research includes the synthesis of novel indazole bearing oxadiazole derivatives for antimicrobial screening. This involves reacting related compounds with hydrazine hydrate and subsequent reactions to produce these derivatives (Ghelani, Khunt, & Naliapara, 2017).
Synthesis of Opioid Kappa Agonists
- Opioid Kappa Agonists Synthesis : Used in the synthesis of a series of N-alkyl derivatives as opioid kappa agonists. The synthesis involves the modification of the compound to produce variants with analgesic effects (Costello et al., 1991).
Miscellaneous Applications
- Cytotoxicity Assays : Utilized in the synthesis of compounds for brine shrimp cytotoxicity assay, indicating its potential use in toxicity studies (Ahmed et al., 2016).
- Antidiabetic Agents Development : Involved in the synthesis of N-substituted derivatives as potent antidiabetic agents. This includes the conversion of indolyl butanoic acid into various derivatives tested for their α-glucosidase inhibition potential (Nazir et al., 2018).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-11-10-13-6-2-1-3-7-13/h4-6,8-9,12,20H,1-3,7,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXWVMDZJAVOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
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